molecular formula C7H9NaO3 B2686045 Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate CAS No. 2411181-36-5

Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate

Cat. No.: B2686045
CAS No.: 2411181-36-5
M. Wt: 164.136
InChI Key: XRWABCAVHDCGGH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate is a chemical compound with a unique structure that includes a cyclopentene ring with a hydroxyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate typically involves the reaction of cyclopent-3-en-1-ol with sodium acetate under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium halides (NaX) or amines (RNH₂) under basic conditions.

Major Products

    Oxidation: Formation of cyclopent-3-en-1-one or cyclopent-3-en-1-al.

    Reduction: Formation of 2-hydroxycyclopentane-1-yl acetate.

    Substitution: Formation of compounds such as 2-hydroxycyclopent-3-en-1-yl halide or 2-hydroxycyclopent-3-en-1-yl amine.

Scientific Research Applications

Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The acetate group can undergo hydrolysis, releasing acetic acid, which can modulate pH and enzyme activity. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate can be compared with similar compounds such as:

    Sodium acetate: Lacks the cyclopentene ring and hydroxyl group, making it less versatile in chemical reactions.

    Cyclopent-3-en-1-ol: Lacks the acetate group, limiting its applications in certain reactions.

    2-Hydroxycyclopent-3-en-1-yl acetate: Similar structure but without the sodium ion, affecting its solubility and reactivity.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.Na/c8-6-3-1-2-5(6)4-7(9)10;/h1,3,5-6,8H,2,4H2,(H,9,10);/q;+1/p-1/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDFACUPSOPYFX-KGZKBUQUSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]([C@H]1CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.